molecular formula C7H8O3S.C4H11NO<br>C11H19NO4S B14509178 Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt) CAS No. 63150-14-1

Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt)

Cat. No.: B14509178
CAS No.: 63150-14-1
M. Wt: 261.34 g/mol
InChI Key: QLNIJTOWLWFWHS-UHFFFAOYSA-N
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Description

Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt) is a chemical compound that combines the properties of ethanol, dimethylamino, and 4-methylbenzenesulfonate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

    Oxidation Reactions: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the sulfonate group can participate in ionic interactions, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
  • 2-Azidoethyl 4-methylbenzenesulfonate
  • Pyridinium p-toluenesulfonate

Uniqueness

Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63150-14-1

Molecular Formula

C7H8O3S.C4H11NO
C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(dimethylamino)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-4-6/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3

InChI Key

QLNIJTOWLWFWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCO

Origin of Product

United States

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